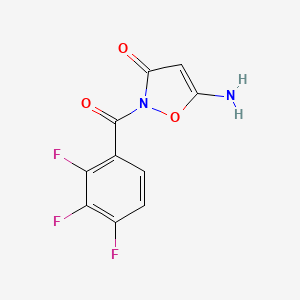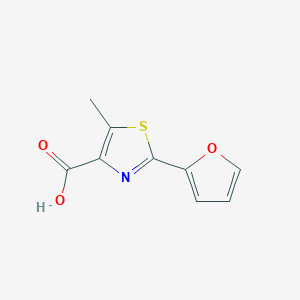![molecular formula C15H20N4O B2398312 1-Cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol CAS No. 2379971-90-9](/img/structure/B2398312.png)
1-Cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol is a compound that belongs to the class of pyridopyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a cyclohexyl group attached to an ethanol moiety, which is further linked to a pyrido[3,4-d]pyrimidine ring system.
Vorbereitungsmethoden
The synthesis of 1-Cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrido[3,4-d]pyrimidine core: This can be achieved through the condensation of appropriate precursors, such as pyridine and pyrimidine derivatives, under specific reaction conditions.
Attachment of the cyclohexyl group:
Introduction of the ethanol moiety: The final step involves the attachment of the ethanol group to the nitrogen atom of the pyrido[3,4-d]pyrimidine ring, typically through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.
Analyse Chemischer Reaktionen
1-Cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form different reduced derivatives, depending on the reaction conditions and reagents used.
Substitution: The pyrido[3,4-d]pyrimidine ring can undergo substitution reactions, where different substituents can be introduced at specific positions on the ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for further biological studies.
Medicine: Due to its biological activity, it is being explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of other diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain protein kinases, which are essential for cell growth and proliferation. By binding to the active site of these kinases, the compound can block their activity, leading to the inhibition of cell growth and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1-Cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol can be compared with other pyridopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.
Quinazoline: Another class of compounds with significant biological activity, including as kinase inhibitors.
Furo[2,3-d]pyrimidine: Exhibits diverse biological activities and is used in medicinal chemistry.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
Eigenschaften
IUPAC Name |
1-cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c20-14(11-4-2-1-3-5-11)9-17-15-12-6-7-16-8-13(12)18-10-19-15/h6-8,10-11,14,20H,1-5,9H2,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXNNHVHLRDUUQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC2=NC=NC3=C2C=CN=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol](/img/structure/B2398230.png)

![Ethyl 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2398232.png)

![4-Methoxy-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2398236.png)


![2-(3-nitrophenyl)-1-[(oxolan-2-yl)methyl]-1,4,5,6,7,8-hexahydroquinazoline-4-thione](/img/structure/B2398239.png)
![[3-Ethoxycarbonyl-4,5-bis(hydroxymethyl)-4,5-dihydroisoxazole][1-(2,6-dinitro-4-trifluoromethylphenyl)-4-piperidone]ketal](/img/structure/B2398240.png)

![(E)-2-((2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)amino)benzoic acid](/img/structure/B2398245.png)


